molecular formula C8H20N2O3 B1664901 1,11-Diamino-3,6,9-trioxaundecane CAS No. 929-75-9

1,11-Diamino-3,6,9-trioxaundecane

Cat. No.: B1664901
CAS No.: 929-75-9
M. Wt: 192.26 g/mol
InChI Key: NIQFAJBKEHPUAM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 42 bonds, including 18 non-H bonds, 4 multiple bonds, 10 rotatable bonds, 4 double bonds, 2 tertiary amines (aliphatic), 1 ether (aliphatic), and 2 sulfones .

Scientific Research Applications

Metal Ion Separation and Detection

  • Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- derivatives have been used for selective separation of metal ions, such as lead(II) (Hayashita et al., 1996).
  • These compounds also show sensitivity to other metal ions, such as cadmium(II) and mercury(II), demonstrating their potential as ion-active molecular switches in fluorescence characteristics (Bren et al., 2018).

Biological and Medicinal Research

  • In medicinal research, such compounds have been studied for their interactions with biological macromolecules, influencing enzyme systems and showing potential for use in pharmaceutical applications (Bhat et al., 2017).

Material Science and Chemistry

  • These derivatives have been utilized in the synthesis of novel coordination compounds, influencing their structural and photoluminescent properties (Qi et al., 2008).
  • They also find applications in the development of new materials, like in the synthesis of renewable dicarboxylic acid monomers for polyester production (Amarasekara et al., 2017).

Corrosion Inhibition

  • Some derivatives have shown effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments, demonstrating their potential in industrial applications (Khadiri et al., 2014).

Sensor Technology

  • These compounds are also involved in the development of sensors, such as for monitoring metal ions at the nano-level, indicating their utility in environmental monitoring and industrial applications (Sahani et al., 2015).

Fluorescent Probes and Imaging

  • They have been used in the creation of fluorescent probes for zinc(II) ions, with applications in cell imaging, which is significant for biological and medical research (Bhanja et al., 2015).

Anti-cancer Research

  • Certain derivatives have been synthesized with pronounced anticancer activities, opening avenues for their use in therapeutic applications (Zayed et al., 2017).

Biochemical Analysis

Biochemical Properties

Amino-PEG3-Amine plays a significant role in biochemical reactions. The amino group in Amino-PEG3-Amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . This reactivity allows Amino-PEG3-Amine to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often determined by the specific biochemical context in which they occur.

Cellular Effects

Amino-PEG3-Amine can influence cell function in various ways. For instance, the attachment of Amino-PEG3-Amine to proteins and other biomolecules can decrease aggregation and increase solubility . This can have significant effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Amino-PEG3-Amine involves its interactions at the molecular level. The amino group in Amino-PEG3-Amine can form stable bonds with carboxylic acids, activated NHS esters, and carbonyls . These binding interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amino-PEG3-Amine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Transport and Distribution

Amino-PEG3-Amine can be transported and distributed within cells and tissues. The hydrophilic PEG spacer in Amino-PEG3-Amine increases its solubility in aqueous media, which can affect its localization or accumulation .

Properties

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQFAJBKEHPUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074334
Record name Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-
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Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929-75-9
Record name 1,11-Diamino-3,6,9-trioxaundecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, 2,2'-(oxybis(2,1-ethanediyloxy))bis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-
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Record name Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9-trioxaundecamethylenediamine
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Record name ETHANAMINE, 2,2'-(OXYBIS(2,1-ETHANEDIYLOXY))BIS-
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Synthesis routes and methods

Procedure details

To a chilled, stirred solution of 24.4 g of Compound XIX in 250 ml pyridine was added 89 g of triphenyl phospine. Nitrogen bubbles evolved. The solution was stirred with ice cooling for 45 minutes and then allowed to warm to room temperature. After 45 minutes at room temperature 100 ml of concentrated ammonium hydroxide was added and the mixutre stirred overnight. The mixture was partitioned between 500 ml of 0.5N citric acid and 250 ml of ether. The aqueous phase was washed with ether (2×250 ml) to remove triphenyl phosphine oxide. The aqueous phase was saturated with sodium chloride and extracted with 1-butanol (4×250 nl) and dichloromethane (4×250 ml). The combined alcohol and dichloromethane extracts were concentrated under reduced pressure and the residue was taken up in 100 ml of ethanol. Concentrated hydrochloric acid (15 ml) was added and the solvent removed under reduced pressure. The residue was crystallized from ethanol/ether. The hygroscopic crystals were dried under vacuum.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 1,11-Diamino-3,6,9-trioxaundecane in chemical synthesis?

A: this compound acts as a building block for synthesizing macrocycles. This molecule readily reacts with various compounds like p-fluoranil [], pyridine-2,6-dicarbaldehyde [], and furan-2,5-dicarbaldehyde [] to form novel macrocyclic structures with potential applications in different fields.

Q2: How does the structure of this compound contribute to its ability to form macrocycles?

A2: This compound possesses two terminal amine groups separated by a flexible chain containing three ether oxygen atoms. This structure allows it to act as a linker, coordinating with metal ions or reacting with other molecules to form ring-shaped macrocyclic compounds.

Q3: What interesting structural features were observed in the macrocycle synthesized using this compound and tetrafluoro-1,4-benzoquinone?

A: The reaction of this compound with tetrafluoro-1,4-benzoquinone results in a novel macrocycle containing a quinone unit []. This structure was confirmed by X-ray crystallography, multinuclear NMR, IR, and UV-VIS spectroscopy.

Q4: Can this compound be used to synthesize macrocycles incorporating metal ions?

A: Yes, research shows that this compound acts as a template in reactions with aldehydes and alkaline earth metal salts to form Schiff base macrocyclic complexes. For example, reactions with pyridine-2,6-dicarbaldehyde in the presence of calcium or strontium salts yielded macrocyclic complexes with the metal ions incorporated into the macrocyclic structure [].

Q5: Beyond macrocycle synthesis, are there other applications for this compound?

A: this compound has shown potential in biomedical applications. Studies demonstrate its use in developing photoactive dyes for bonding human meniscal and articular cartilage []. The compound acts as a linker for a photoactive 1,8-naphthalimide dye, enabling the bonding of cartilage tissues upon laser activation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.